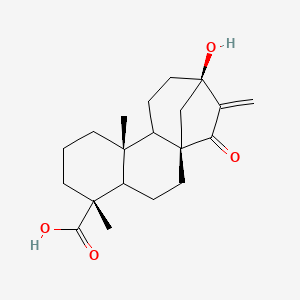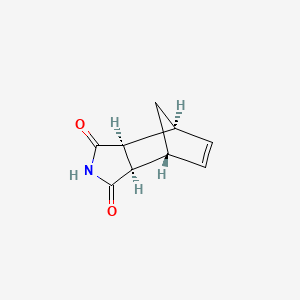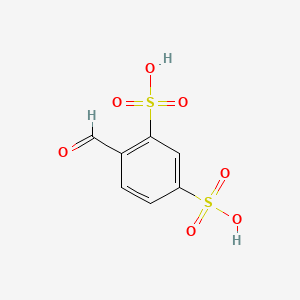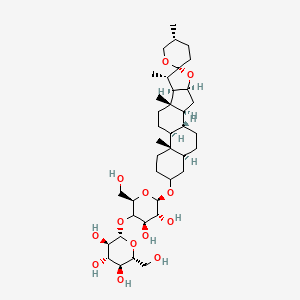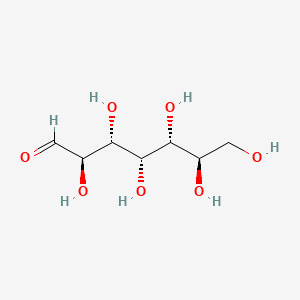
2,2',5,5'-Tetrachlorobenzidine
Vue d'ensemble
Description
2,2',5,5'-Tetrachlorobenzidine (TCBz) is a synthetic organic compound, which has been widely used in the scientific research community for a variety of applications. It has been used in the synthesis of dyes, pigments, and catalysts, as well as in the preparation of pharmaceuticals and other chemical compounds. It is also used as a reagent in the manufacture of certain drugs and as a catalyst in the synthesis of certain polymers.
Applications De Recherche Scientifique
Industrial Wastewater Treatment
2,2',5,5'-Tetrachlorobenzidine (TCB) is an intermediate in the manufacture of dyes and pigments. A study by X. Shibin et al. (2008) highlights a lab-scale process combining micro-electrochemical oxidation, air-stripping, and aerobic biological processes for treating TCB wastewater. This combined treatment achieved significant removal of chemical oxygen demand (COD), TCB, and ammonium nitrogen (NH4+-N), indicating its effectiveness in mitigating TCB's environmental impact.
Toxicity Analysis
U. Sarkar et al. (2006) conducted a study on the toxicity analysis of polychlorinated dibenzofurans, including this compound. They investigated the charge transfer and joint hardness between various compounds and nucleic acid bases. Their research, detailed in the Journal of Molecular Structure-theochem, shows the significance of electrophilicity and local electrophilic power in the quantitative structure-toxicity prediction of these compounds.
Catalytic Oxidation
A 2017 study by X. Weng et al. examined the catalytic oxidation of chlorobenzene, a process relevant to the treatment of chlorinated volatile organic compounds (CVOCs) like TCB. The study focused on MnxCe1-xO2/HZSM-5 catalysts, assessing their long-term stabilities and effectiveness in environmental applications, highlighting the practical implications for industrial use.
Microbial Activation
R. Garner's 1975 research in Cancer Letters tested various benzidine analogues, including TCB, for microbial activation to bacterial mutagens. This study provides insights into the mutagenic activity of these compounds, critical for understanding their environmental and health impacts.
Environmental Remediation
Research by Hun-Young Wee and Jeffrey A Cunningham (2008) on the palladium-catalyzed hydrodehalogenation of 1,2,4,5-tetrachlorobenzene in water-ethanol mixtures contributes to the development of technologies for cleaning up soil contaminated by halogenated organic contaminants, including TCB.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXUHMFQZEAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021314 | |
| Record name | 2,2',5,5'-Tetrachlorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15721-02-5 | |
| Record name | 2,2′,5,5′-Tetrachlorobenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',5,5'-Tetrachlorobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',5,5'-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',5,5'-Tetrachlorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',5,5'-TETRACHLOROBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICS5PD3141 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2,2',5,5'-Tetrachlorobenzidine in research?
A1: While this compound itself doesn't have direct applications, it serves as a crucial precursor in synthesizing various compounds. For example, it's used in preparing tritium-labeled 4,4′-bis(methylsulphonyl)-2,2′,5,5′-tetrachlorobiphenyl, a compound used in biological studies [].
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes with molecules lying on a twofold axis, with the C-C bond linking the benzene rings at the center. The asymmetric unit comprises half a molecule. Intermolecular interactions, including N—H⋯N, N—H⋯Cl, C—H⋯Cl, and Cl⋯Cl [3.4503 (3) Å], contribute to the crystal packing [].
Q3: What are the challenges associated with industrial wastewater containing this compound?
A3: Industrial wastewater generated during the manufacturing of this compound poses a significant environmental concern due to the compound's refractory nature. Traditional treatment methods often struggle to effectively remove it. []
Q4: Are there any effective methods for treating industrial wastewater contaminated with this compound?
A4: Research has shown promising results in treating this compound-laden industrial wastewater using advanced oxidation processes. One study demonstrated a combined approach of micro-electrochemical oxidation and air oxidation, achieving a 97.8% reduction in Chemical Oxygen Demand (COD) and 90% color removal []. Further research explored a similar approach, combining micro-electrochemical oxidation with air-stripping for removing organic pollutants from this type of industrial wastewater [].
Q5: What is known about the degradation kinetics of this compound in wastewater treatment?
A5: Studies using combined micro-electrochemical oxidation and air oxidation for treating this compound wastewater observed a pseudo-first-order kinetic for COD depletion within the initial 24 hours of the air oxidation phase. Interestingly, the degradation shifted to a zero-order kinetic in the final stage, suggesting a complex degradation mechanism [].
Q6: Are there any alternative materials being explored that involve this compound?
A6: Researchers are exploring the use of this compound in creating magnetic covalent organic frameworks (COFs). These COFs show promise in selectively enriching polychlorinated naphthalenes from fine particulate matter, demonstrating the potential of this compound as a building block for advanced materials [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






